molecular formula C12H16N2O B1469419 1-Phenylpiperidine-3-carboxamide CAS No. 58971-08-7

1-Phenylpiperidine-3-carboxamide

Cat. No. B1469419
CAS RN: 58971-08-7
M. Wt: 204.27 g/mol
InChI Key: WWKZWKKEYNZSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpiperidine-3-carboxamide is a synthetic compound with a molecular formula of C12H15NO . It is commonly referred to as CPP and is a central nervous system stimulant that has been widely studied as a potential therapeutic agent for various disorders, including ADHD, depression, and Parkinson’s disease.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The linear formula of 1-Phenylpiperidine-3-carboxamide is C12H16N2O . The InChI code is 1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15) .


Physical And Chemical Properties Analysis

1-Phenylpiperidine-3-carboxamide is a solid at room temperature . It has a molecular weight of 204.27 .

Scientific Research Applications

  • Antiviral Applications

    • Piperidine derivatives have been utilized as antiviral agents .
    • They have shown potential in combating various viral infections .
  • Antimalarial Applications

    • Piperidine derivatives have also been used in the treatment of malaria .
    • They have shown potential in inhibiting the growth of the malaria parasite .
  • Antimicrobial and Antifungal Applications

    • Piperidine derivatives have been used as antimicrobial and antifungal agents .
    • They have shown potential in inhibiting the growth of various bacteria and fungi .
  • Antihypertensive Applications

    • Piperidine derivatives have been used in the treatment of hypertension .
    • They have shown potential in lowering blood pressure .
  • Analgesic Applications

    • Piperidine derivatives have been used as analgesics .
    • They have shown potential in relieving pain .
  • Anti-Alzheimer Applications

    • Piperidine derivatives have been used in the treatment of Alzheimer’s disease .
    • They have shown potential in improving cognitive function .

Safety And Hazards

The safety information available indicates that 1-Phenylpiperidine-3-carboxamide is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 1-Phenylpiperidine-3-carboxamide are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Peptide-drug conjugates (PDCs) offer a number of benefits and provide a paradigm for rational PDC design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .

properties

IUPAC Name

1-phenylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKZWKKEYNZSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737231
Record name 1-Phenylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperidine-3-carboxamide

CAS RN

58971-08-7
Record name 1-Phenylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpiperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Phenylpiperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-Phenylpiperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-Phenylpiperidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-Phenylpiperidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-Phenylpiperidine-3-carboxamide

Citations

For This Compound
2
Citations
M Krasavin, MA Gureyev, D Dar'in, O Bakulina… - Bioorganic & Medicinal …, 2018 - Elsevier
Five lactam chemotypes amenable by the Castagnoli-Cushman reaction of imines and cyclic anhydrides have been investigated for their ability to activate p53 tumor suppressing …
Number of citations: 15 www.sciencedirect.com
M Krasavin, MA Gureyev, D Dar'in, O Bakulina… - 2018 - fenofibrateagonist.com
Five lactam chemotypes amenable by the Castagnoli-Cushman reaction of imines and cyclic anhydrides have been investigated for their ability to activate p53 tumor suppressing …
Number of citations: 0 fenofibrateagonist.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.